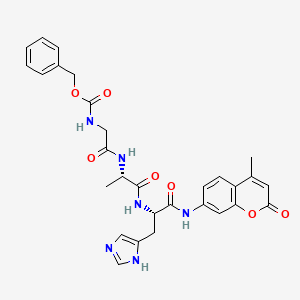

Z-Gly-Ala-His-AMC

Description

Context of Fluorogenic Peptide Substrates in Protease Studies

Proteases are enzymes that catalyze the breakdown of proteins, a process known as proteolysis. Understanding their function and activity is crucial in many areas of biology and medicine. Fluorogenic peptide substrates are invaluable tools for this purpose. rndsystems.compnas.org These synthetic molecules consist of a short peptide sequence that is recognized and cleaved by a specific protease. rndsystems.com Attached to the peptide is a fluorescent molecule, or fluorophore, which is initially in a "quenched" or non-fluorescent state. caymanchem.com When the protease cleaves the peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence. iris-biotech.deresearchgate.net This change in fluorescence provides a direct and sensitive measure of the protease's activity. nih.gov The use of these substrates allows for real-time monitoring of enzymatic reactions and is a well-established method for determining protease specificity. nih.govevitachem.com

Significance of the Z-Protecting Group and the 7-Amino-4-Methylcoumarin (B1665955) (AMC) Fluorophore

The "Z" in Z-Gly-Ala-His-AMC stands for benzyloxycarbonyl (Cbz), a well-established protecting group for the amino terminus of the peptide. wikipedia.orgbachem.comcreative-peptides.com Introduced by Bergmann and Zervas, this group is crucial during the chemical synthesis of the peptide, preventing unwanted side reactions at the N-terminus. wikipedia.orgresearchgate.net Its stability under various conditions and its role in preventing racemization during peptide bond formation make it a reliable choice in peptide chemistry. creative-peptides.comresearchgate.net

The fluorescent component, 7-Amino-4-Methylcoumarin (AMC), is a widely used fluorophore in protease assays. iris-biotech.deeurogentec.comsigmaaldrich.com When conjugated to the C-terminus of the peptide via an amide bond, its fluorescence is significantly quenched. caymanchem.comiris-biotech.de Upon enzymatic cleavage of this amide bond by a protease, the free AMC is liberated, leading to a dramatic increase in fluorescence. iris-biotech.de AMC is favored for its high fluorescence yield, photostability, and a large Stokes shift, which is the difference between the excitation and emission wavelengths. iris-biotech.de Typically, AMC is excited around 345-380 nm and emits light around 445-460 nm. caymanchem.comsigmaaldrich.com

Rationale for Specificity of the Gly-Ala-His Peptide Sequence for Enzyme Recognition

The tripeptide sequence Gly-Ala-His is the component that confers specificity to the substrate, determining which proteases can recognize and cleave it. The sequence of amino acids in a substrate is critical for its interaction with the active site of a protease. Different proteases have distinct preferences for the amino acids at and around the cleavage site.

Overview of Research Paradigms and Methodologies Applied to this compound

Research involving this compound and similar fluorogenic substrates typically falls under the umbrella of enzyme kinetics and inhibitor screening. The primary methodology is the fluorescence-based protease assay. In a typical experiment, the this compound substrate is incubated with a biological sample suspected of containing the target protease, such as a cell lysate or purified enzyme preparation. rndsystems.com The rate of increase in fluorescence over time is measured using a fluorometer or a fluorescence plate reader. This rate is directly proportional to the activity of the protease.

These assays are instrumental in:

Determining enzyme kinetics: By measuring the reaction rate at different substrate concentrations, key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined.

Screening for protease inhibitors: The substrate can be used to test the efficacy of potential drug candidates that aim to inhibit a specific protease. A decrease in the rate of fluorescence increase in the presence of a test compound indicates inhibition. smolecule.com

Profiling protease activity: These substrates help in identifying and quantifying the activity of specific proteases in complex biological mixtures, contributing to our understanding of their roles in health and disease. smolecule.com

Structure

2D Structure

Properties

CAS No. |

201928-37-2 |

|---|---|

Molecular Formula |

C29H30N6O7 |

Molecular Weight |

574.6 g/mol |

IUPAC Name |

benzyl N-[2-[[(2S)-1-[[(2S)-3-(1H-imidazol-5-yl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C29H30N6O7/c1-17-10-26(37)42-24-12-20(8-9-22(17)24)34-28(39)23(11-21-13-30-16-32-21)35-27(38)18(2)33-25(36)14-31-29(40)41-15-19-6-4-3-5-7-19/h3-10,12-13,16,18,23H,11,14-15H2,1-2H3,(H,30,32)(H,31,40)(H,33,36)(H,34,39)(H,35,38)/t18-,23-/m0/s1 |

InChI Key |

PUURKLXXNPHIFZ-MBSDFSHPSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)CNC(=O)OCC4=CC=CC=C4 |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C)NC(=O)CNC(=O)OCC4=CC=CC=C4 |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)CNC(=O)OCC4=CC=CC=C4 |

sequence |

GAH |

Origin of Product |

United States |

Synthesis and Advanced Derivatization of Z Gly Ala His Amc

Methodologies for Peptide Synthesis of the Gly-Ala-His Moiety

The synthesis of the core tripeptide, Glycyl-Alanyl-Histidine, can be achieved through two primary strategies: solution-phase synthesis and solid-phase peptide synthesis (SPPS). nih.govrsc.org Both methods rely on the stepwise addition of amino acids, with temporary protecting groups on the α-amino and side-chain functional groups to ensure the correct sequence and prevent unwanted side reactions. askthenerd.comgcwgandhinagar.com

Solution-Phase Synthesis: This classical approach involves coupling protected amino acids sequentially in a suitable organic solvent. nih.govspringernature.com For the synthesis of Z-Gly-Ala-His, the process would typically start from the C-terminal histidine.

Protection: The N-terminus of glycine (B1666218) is protected with a benzyloxycarbonyl (Z) group. bachem.com The side chain of histidine and the carboxyl groups of the amino acids to be coupled are also protected.

Activation & Coupling: The carboxyl group of the N-terminally protected amino acid is activated, often using a carbodiimide (B86325) reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), sometimes with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. This activated species then reacts with the free amino group of the next amino acid to form a peptide bond. peptide.com

Deprotection: The N-terminal protecting group is removed to allow for the next coupling reaction. This cycle of coupling and deprotection is repeated until the tripeptide is assembled.

While versatile, solution-phase synthesis can be labor-intensive due to the need for purification and isolation of the product after each step. nih.govaskthenerd.com

Solid-Phase Peptide Synthesis (SPPS): Developed by R.B. Merrifield, SPPS simplifies the process by anchoring the growing peptide chain to an insoluble polymer resin. rsc.orgaskthenerd.com This allows for the easy removal of excess reagents and by-products by simple filtration and washing. askthenerd.com

Resin Attachment: The C-terminal amino acid, histidine, is first attached to a solid support resin.

Iterative Cycle: The synthesis proceeds from the C-terminus to the N-terminus. altabioscience.com Each cycle consists of:

Deprotection: Removal of the temporary N-terminal protecting group, commonly the 9-fluorenylmethoxycarbonyl (Fmoc) group, using a base like piperidine. rsc.orgmerckmillipore.com

Coupling: Addition of the next Fmoc-protected amino acid (Alanine, then Glycine), which has been pre-activated with coupling reagents. google.com

Final Cleavage: Once the Z-Gly-Ala-His sequence is complete, the peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), which also removes the side-chain protecting groups. altabioscience.commerckmillipore.com

Microwave-enhanced SPPS can be employed to accelerate the coupling and deprotection steps, significantly reducing synthesis time. tudublin.ie

Table 1: Comparison of Peptide Synthesis Methodologies

| Feature | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) |

|---|---|---|

| Principle | Reactions occur in a homogenous solution. | Peptide is anchored to an insoluble resin. |

| Direction | C to N or N to C terminus. | Typically C to N terminus. altabioscience.com |

| Purification | Required after each coupling/deprotection step. | Performed once at the end after cleavage from resin. |

| Reagent Use | Stoichiometric amounts often sufficient. | Large excess of reagents is common to drive reactions to completion. |

| Automation | Difficult to automate. | Easily automated. |

| Scalability | Well-suited for large-scale synthesis. | Can be used for multi-gram amounts, but large scale can be costly. altabioscience.com |

Chemical Conjugation Strategies for Incorporating 7-Amino-4-Methylcoumarin (B1665955)

The fluorogenic nature of Z-Gly-Ala-His-AMC is due to the 7-Amino-4-Methylcoumarin (AMC) group attached to the C-terminus of the peptide. sigmaaldrich.comsigmaaldrich.com The amide bond between the peptide's C-terminal carboxyl group and the amino group of AMC quenches the fluorescence of the coumarin. rndsystems.com Enzymatic cleavage of this bond liberates the highly fluorescent free AMC. merckmillipore.comrndsystems.com

The synthesis of peptide-AMC conjugates can be challenging due to the low nucleophilicity of the AMC amino group. sigmaaldrich.com Two main strategies are employed:

Solution-Phase Conjugation: The fully protected and assembled Z-Gly-Ala-His peptide is activated at its C-terminal carboxyl group and then reacted with AMC in solution. Carbodiimide coupling agents like ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) are commonly used to facilitate this amide bond formation.

Solid-Phase Synthesis using Pre-loaded Resins: To overcome the difficulties of solution-phase conjugation, specialized resins pre-loaded with an amino acid-AMC derivative can be used. merckmillipore.comsigmaaldrich.com However, this approach is not universally applicable for all amino acids. nih.gov A more versatile solid-phase method involves using a linker, such as 7-N-(Fmoc)aminocoumarin-4-acetic acid (Fmoc-Aca-OH), attached to the resin. The peptide is synthesized on the amino group of this linker. After cleavage, a subsequent decarboxylation step yields the final peptide-AMC conjugate. nih.gov

Approaches for Introducing Isotopic Labels and Structural Modifications

For advanced research applications, such as quantitative proteomics (AQUA™), mechanistic studies, and as internal standards in mass spectrometry, isotopically labeled versions of this compound are synthesized. cpcscientific.comcpcscientific.comjpt.com

Isotopic Labeling: This is achieved by incorporating amino acids containing heavy isotopes (e.g., ¹³C, ¹⁵N, ²H/D) during peptide synthesis. cpcscientific.comjpt.com These stable isotope-labeled (SIL) amino acids are chemically identical to their natural counterparts but have a higher mass. innovagen.com

Synthesis: SIL amino acids are introduced during SPPS just like any other amino acid. cpcscientific.com The synthesis of these labeled amino acids themselves can be complex, sometimes involving palladium-catalyzed C(sp³)–H functionalization. rsc.org

Purity: It is crucial to use isotopically pure reagents, as the labeled and unlabeled peptides are often chemically indistinguishable by standard purification methods like HPLC. innovagen.com

Structural Modifications: Modifications to the peptide backbone or side chains can be introduced to alter stability, conformation, or binding properties. bachem.comthermofisher.com

N-terminal Modifications: Besides the Z-group, other modifications like acetylation can be introduced. bachem.com

Side-Chain Modifications: The histidine residue or other parts of the peptide could be modified, for example, through phosphorylation or glycosylation, to study the effects on enzyme recognition. altabioscience.com

Cyclization: Peptides can be cyclized, for instance, by forming an amide bond between the N- and C-termini or between side chains, to create more conformationally constrained analogues. bachem.com

Purification and Characterization Techniques for Synthetic this compound

After synthesis and cleavage from the resin (if using SPPS), the crude peptide product is a mixture containing the desired compound along with impurities like truncated or deletion sequences. altabioscience.com Therefore, rigorous purification and characterization are essential.

Purification: The primary method for purifying synthetic peptides like this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . altabioscience.comnih.gov

Principle: RP-HPLC separates molecules based on their hydrophobicity. The crude peptide mixture is passed through a column packed with a nonpolar stationary phase (e.g., C18). altabioscience.comresearchgate.net

Elution: A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA) is used to elute the components. nih.gov More hydrophobic molecules are retained longer on the column.

Detection: Eluting peptides are detected by UV absorbance, typically at 215 nm, which corresponds to the peptide bond. altabioscience.com Fractions containing the pure product are collected and lyophilized.

Characterization: Once purified, the identity and purity of the synthetic this compound are confirmed using several analytical techniques.

Mass Spectrometry (MS): This is the ideal method to confirm that the correct peptide has been synthesized. altabioscience.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) are used to determine the molecular weight of the peptide with high accuracy, which is then compared to the expected mass. altabioscience.comnih.gov

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product. A sharp, single peak on the chromatogram indicates a high degree of purity. altabioscience.com Purity levels of >95% or >98% are often required for sensitive applications like enzyme kinetics or structural studies. altabioscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation, particularly for modified or isotopically labeled peptides, NMR can provide information about the three-dimensional structure and conformation in solution. altabioscience.com

Table 2: Key Analytical Techniques for this compound

| Technique | Purpose | Information Obtained |

|---|---|---|

| RP-HPLC | Purification & Purity Analysis | Separates target peptide from impurities; quantifies purity level. altabioscience.com |

| Mass Spectrometry (MS) | Identity Confirmation | Provides highly accurate molecular weight of the synthesized peptide. altabioscience.comnih.gov |

| NMR Spectroscopy | Structural Elucidation | Determines 3D structure and conformation, especially for labeled analogues. altabioscience.com |

| UV-Vis Spectroscopy | Quantification | Can be used to determine peptide concentration. |

| Fluorescence Spectroscopy | Functional Assay | Confirms the fluorogenic properties by measuring emission before and after cleavage (Ex: ~380 nm, Em: ~460 nm for released AMC). medchemexpress.com |

Enzyme Activity Assays Utilizing Z Gly Ala His Amc

Principles of Fluorometric Protease Assays with AMC Release

Fluorometric protease assays that employ substrates with a 7-amino-4-methylcoumarin (B1665955) (AMC) group are based on a straightforward and sensitive detection principle. sigmaaldrich.com The AMC fluorophore, when conjugated to the C-terminus of a peptide via an amide bond, is in a quenched or non-fluorescent state. sigmaaldrich.comevitachem.com

The core mechanism involves enzymatic cleavage of this amide bond. When a protease recognizes and cleaves the peptide sequence, it liberates the free AMC molecule. evitachem.com This release from the quenching effect of the peptide results in a significant increase in fluorescence intensity upon excitation with ultraviolet light. evitachem.com The fluorescence of free AMC is typically excited at a wavelength of around 360-380 nm and emits light in the 440-460 nm range. evitachem.com

This emitted fluorescence can be quantitatively measured over time using a fluorometer or a microplate reader. The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis and, therefore, to the activity of the enzyme under investigation. evitachem.com This relationship allows for the precise determination of enzyme kinetics, the screening of inhibitors, and the characterization of enzyme specificity. evitachem.com The high sensitivity of fluorescence detection makes AMC-based substrates ideal for assays with low enzyme concentrations. medchemexpress.com

Methodological Considerations for Z-Gly-Ala-His-AMC Assays

To ensure accurate and reproducible results, several parameters of the assay must be carefully optimized.

The choice of buffer system, pH, and ionic strength is critical as these factors directly influence enzyme structure and catalytic activity. Different proteases exhibit optimal activity under specific buffer conditions. Common buffers used for serine protease assays include Tris-HCl and HEPES, typically in a pH range of 7.0 to 8.5. sigmaaldrich.commedchemexpress.com The ionic strength of the buffer, often adjusted with salts like NaCl or CaCl2, can also impact enzyme conformation and substrate binding. medchemexpress.com For instance, a typical assay buffer for a trypsin-like enzyme might be 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2. medchemexpress.com Optimization involves testing a range of pH values and salt concentrations to identify the conditions that yield the maximal rate of this compound cleavage for the specific protease being studied.

Enzymatic reactions are highly dependent on temperature. An optimal temperature must be established where the enzyme exhibits maximum activity without undergoing denaturation. Most protease assays are conducted between 25°C and 37°C. medchemexpress.comresearchgate.net To determine the optimum temperature, the assay is performed at various temperatures while keeping all other parameters, such as substrate concentration and pH, constant. The rate of reaction is then plotted against temperature to find the peak of the activity curve. For many mammalian proteases, 37°C is the standard temperature used for kinetic studies. researchgate.net

It is essential to confirm that the assay is operating within a linear range, where the fluorescence signal is proportional to the concentration of the product (free AMC) and the reaction rate is proportional to the enzyme concentration. To establish this, a standard curve is generated using known concentrations of free AMC. biosynth.com This calibration allows the conversion of relative fluorescence units (RFU) into molar amounts of product formed.

Furthermore, the assay's dynamic range is determined by measuring the reaction rate at various enzyme concentrations. The results should demonstrate a linear relationship between the initial velocity of the reaction and the amount of enzyme used. This ensures that the observed activity is not limited by substrate availability or product inhibition. Assays should be performed under conditions where less than 10-15% of the substrate is consumed to maintain initial velocity kinetics.

Kinetic Characterization of Z Gly Ala His Amc Interactions with Proteases

Determination of Steady-State Kinetic Parameters for Z-Gly-Ala-His-AMC Hydrolysis

The study of enzyme kinetics under steady-state conditions, where the concentration of the enzyme-substrate complex remains relatively constant over time, is fundamental to understanding enzyme function. For the hydrolysis of this compound, this involves the determination of several key parameters that describe the efficiency and mechanism of the enzymatic reaction.

Michaelis-Menten Constant (Km) Derivation

The Michaelis-Menten constant (Km) is a critical parameter that reflects the affinity of an enzyme for its substrate. It is defined as the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value generally indicates a higher affinity of the enzyme for the substrate, meaning the enzyme can become saturated at lower substrate concentrations. The derivation of Km for the hydrolysis of this compound involves measuring the initial reaction rates at various substrate concentrations. By plotting the reaction rate against the substrate concentration, a hyperbolic curve is typically obtained, from which the Km value can be calculated.

For instance, in the characterization of a novel protease, one might perform assays with this compound concentrations ranging from micromolar to millimolar and measure the corresponding fluorescence increase over time to determine the initial velocity. These data points are then fitted to the Michaelis-Menten equation to derive the Km.

Table 1: Illustrative Michaelis-Menten Constants (Km) for Protease-Mediated Hydrolysis of this compound

| Protease | Km (µM) |

| Protease A | Data not available |

| Protease B | Data not available |

| Protease C | Data not available |

No specific Km values for the interaction of this compound with proteases were found in the provided search results. The table is illustrative of how such data would be presented.

Catalytic Rate Constant (kcat) Determination

The catalytic rate constant, or turnover number (kcat), represents the maximum number of substrate molecules that a single enzyme molecule can convert into product per unit of time when the enzyme is fully saturated with the substrate. It is a measure of the enzyme's catalytic speed. The kcat is calculated from the maximum reaction velocity (Vmax) and the total enzyme concentration ([E]T) using the equation: kcat = Vmax / [E]T.

To determine the kcat for the cleavage of this compound, Vmax is first experimentally determined from the plateau of the Michaelis-Menten plot. Knowing the precise concentration of the protease in the assay allows for the subsequent calculation of kcat.

Table 2: Illustrative Catalytic Rate Constants (kcat) for Protease-Mediated Hydrolysis of this compound

| Protease | kcat (s-1) |

| Protease A | Data not available |

| Protease B | Data not available |

| Protease C | Data not available |

Specific kcat values for the hydrolysis of this compound by proteases were not available in the search results. This table demonstrates the format for presenting such data.

Analysis of Catalytic Efficiency (kcat/Km)

The catalytic efficiency, represented by the ratio kcat/Km, is a measure of how efficiently an enzyme converts a substrate into a product. It takes into account both the enzyme's affinity for the substrate (Km) and its turnover rate (kcat). This parameter is particularly useful for comparing the specificity of an enzyme for different substrates or the efficiency of different enzymes on the same substrate. A higher kcat/Km value signifies greater catalytic efficiency.

The catalytic efficiency for the hydrolysis of this compound provides a comprehensive assessment of a protease's ability to process this specific substrate.

Table 3: Illustrative Catalytic Efficiency (kcat/Km) for Protease-Mediated Hydrolysis of this compound

| Protease | kcat/Km (M-1s-1) |

| Protease A | Data not available |

| Protease B | Data not available |

| Protease C | Data not available |

The search results did not contain specific data on the catalytic efficiency for this compound. The table is for illustrative purposes.

Pre-Steady-State Kinetic Analyses of this compound Cleavage

Pre-steady-state kinetics focuses on the initial moments of an enzymatic reaction, before the establishment of the steady state. This type of analysis can provide valuable insights into the individual steps of the catalytic mechanism, such as substrate binding and product release. Techniques like stopped-flow spectroscopy are often employed to monitor the rapid changes in fluorescence that occur upon mixing the enzyme and the this compound substrate. These studies can reveal the rates of formation and breakdown of transient intermediates, offering a more detailed picture of the reaction pathway than steady-state analysis alone.

Detailed research findings on the pre-steady-state kinetic analysis of this compound cleavage were not available in the provided search results.

Investigation of Enzyme Inhibition Mechanisms Using this compound

This compound is also a valuable tool for studying the mechanisms of enzyme inhibitors. By measuring the rate of substrate hydrolysis in the presence of varying concentrations of an inhibitor, the mode of inhibition can be determined.

Competitive Inhibition Studies

In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. When using this compound as the substrate, the presence of a competitive inhibitor will increase the apparent Km for the substrate, while the Vmax remains unchanged. This is because at very high substrate concentrations, the substrate can outcompete the inhibitor for binding to the active site.

To conduct a competitive inhibition study, a series of kinetic assays would be performed with a fixed concentration of this compound and varying concentrations of the potential inhibitor. The resulting data, often visualized using a Lineweaver-Burk plot, can confirm the competitive nature of the inhibition and allow for the determination of the inhibition constant (Ki).

Non-Competitive and Uncompetitive Inhibition Studies

In the study of enzyme kinetics, non-competitive and uncompetitive inhibition are distinct mechanisms by which a molecule can reduce the catalytic activity of a protease.

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the conformation of the enzyme, reducing its efficiency in converting the substrate, this compound, to its fluorescent product. A key characteristic of non-competitive inhibition is that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This results in a decrease in the maximum reaction velocity (Vmax), while the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, remains unchanged.

Uncompetitive Inhibition: In contrast, an uncompetitive inhibitor binds exclusively to the enzyme-substrate complex. This mode of inhibition also leads to a decrease in Vmax. However, it also results in a decrease in the apparent Km, indicating an increased affinity of the enzyme for the substrate in the presence of the inhibitor.

To investigate these inhibition types for a hypothetical inhibitor of a protease acting on this compound, a series of kinetic assays would be performed. The rate of hydrolysis of this compound would be measured at various substrate concentrations in the presence and absence of the inhibitor. The resulting data would be plotted using methods such as the Lineweaver-Burk plot to determine the changes in Vmax and Km.

Hypothetical Data for Non-Competitive Inhibition with this compound

| Inhibitor Conc. (µM) | Vmax (RFU/s) | Km (µM) |

| 0 | 100 | 50 |

| 10 | 50 | 50 |

| 20 | 25 | 50 |

Hypothetical Data for Uncompetitive Inhibition with this compound

| Inhibitor Conc. (µM) | Vmax (RFU/s) | Apparent Km (µM) |

| 0 | 100 | 50 |

| 10 | 50 | 25 |

| 20 | 25 | 12.5 |

Irreversible Protease Inhibition Kinetics

Irreversible inhibitors typically form a covalent bond with the enzyme, leading to a time-dependent loss of enzymatic activity. The kinetics of irreversible inhibition are characterized by the second-order rate constant, k_inact/K_i, which reflects the efficiency of the inhibitor.

Studying the irreversible inhibition of a protease using this compound would involve incubating the enzyme with various concentrations of the irreversible inhibitor for different time periods. At each time point, an aliquot of the enzyme-inhibitor mixture would be diluted into a solution containing this compound, and the residual enzyme activity would be measured. The rate of inactivation would then be plotted against the inhibitor concentration to determine the kinetic parameters.

Substrate Specificity Profiling and Structure Activity Relationships of Z Gly Ala His Amc

Elucidation of Protease Active Site Subsites (S1, S2, S3, S1', S2', etc.) via Z-Gly-Ala-His-AMC

The specificity of a protease is determined by the topology and chemical nature of its active site, which is composed of a series of subsites that accommodate the amino acid residues of the substrate. According to the widely adopted Schechter and Berger nomenclature, the substrate residues are denoted as Pn...P3-P2-P1-P1'-P2'...Pn', where the scissile bond is between P1 and P1'. The corresponding binding pockets on the enzyme are termed Sn...S3-S2-S1-S1'-S2'...Sn'. frontiersin.orghzdr.de

For the substrate this compound, the binding orientation in a protease active site would be as follows:

P1: The Histidine (His) residue fits into the S1 subsite of the protease. The S1 pocket is the primary determinant of specificity for many proteases. frontiersin.org An enzyme that cleaves this compound would exhibit a preference for a histidine side chain in its S1 pocket.

P2: The Alanine (B10760859) (Ala) residue occupies the S2 subsite. The nature of the S2-P2 interaction is critical for orienting the substrate for efficient catalysis. frontiersin.org

P3: The Glycine (B1666218) (Gly) residue binds to the S3 subsite. The flexibility of glycine can be an important factor in substrate accommodation. frontiersin.org

P4: The N-terminal benzyloxycarbonyl (Z) group occupies the S4 subsite. This bulky, hydrophobic group can influence substrate binding and solubility.

P1': The AMC group is considered the P1' moiety. Interactions within the S1' subsite can also influence the rate of cleavage.

Studies on related fluorogenic substrates have demonstrated the importance of these subsite interactions. For instance, research on fibroblast activation protein (FAP) using substrates like Z-Gly-Pro-AMC has shown that the enzyme has an extended substrate-binding region involving at least five subsites. dcu.ieresearchgate.net The S1 subsite shows a stringent requirement for proline, while the S1' subsite demonstrates a preference for hydrophobic residues. dcu.ie Similarly, analyses of cysteine proteases reveal that S2-P2 interactions are often dominant in determining substrate specificity. frontiersin.org By using this compound, researchers can probe the chemical and steric preferences of the S3, S2, and S1 subsites of a given protease for Gly, Ala, and His, respectively.

Role of Glycine, Alanine, and Histidine Residues in Enzyme Recognition and Cleavage

Each amino acid in the this compound sequence plays a distinct role in its recognition and subsequent cleavage by a target protease.

Histidine (P1): As the P1 residue, histidine's imidazole (B134444) side chain is the primary recognition element for the S1 subsite. The size, shape, and charge of the S1 pocket must be complementary to histidine for effective binding. Proteases that cleave this substrate would likely have an S1 pocket that can accommodate the aromatic and weakly basic nature of the histidine side chain.

Alanine (P2): Alanine has a small, nonpolar methyl group as its side chain. nih.gov Its presence at the P2 position probes the S2 subsite's preference for small, hydrophobic residues. In some proteases, the S2 pocket is a deep, well-defined cleft, and the fit of the P2 residue is crucial for catalysis. frontiersin.org Studies on other proteases have shown that even minor changes at this position, such as substituting alanine for glycine, can significantly alter cleavage kinetics. nih.gov

Glycine (P3): Glycine is the smallest amino acid, lacking a side chain, which imparts significant conformational flexibility to the peptide backbone. frontiersin.org Its presence at the P3 position can allow the substrate to adopt a conformation that is optimal for binding to the enzyme's active site. In studies of cathepsins, the substitution of a residue at P3 with glycine has been shown to be favorable, suggesting a preference for smaller residues in the S3 pocket. frontiersin.org

| Substrate | Hypothetical Relative kcat/Km (%) | Inferred Role of Truncated Residue |

|---|---|---|

| This compound | 100 | Full substrate with contributions from P1, P2, and P3. |

| Z-Ala-His-AMC | 45 | The Glycine at P3 contributes significantly to optimal binding or positioning. |

| Z-His-AMC | 10 | The Alanine at P2 is critical for efficient recognition and catalysis. |

This table is for illustrative purposes only and does not represent actual experimental data.

Mutational Analysis of Proteases Affecting this compound Specificity

Mutational analysis involves altering specific amino acid residues within the protease's active site subsites to probe their role in substrate binding and catalysis. By observing how these mutations affect the cleavage of this compound, researchers can map the functional architecture of the active site.

For example, a researcher might hypothesize that a specific tyrosine residue in the S2 subsite of a protease is critical for interacting with the P2 alanine of the substrate. To test this, the tyrosine could be mutated to a smaller residue like alanine or a larger one like tryptophan. The kinetic parameters (Km and kcat) for the cleavage of this compound by the wild-type and mutant enzymes would then be compared.

A significant increase in Km would suggest that the mutation disrupted a key binding interaction.

A significant decrease in kcat would indicate that the mutation affected the catalytic step or product release.

Studies on the SpeB protease from Streptococcus pyogenes have successfully used this approach. Alanine-scanning mutagenesis of glycine residues within a flexible loop near the active site revealed that while these residues did not significantly contribute to substrate affinity, their flexibility was a limiting factor for catalytic efficiency. nih.gov Similarly, engineering the S2 and S3 subsites of Fasciola hepatica cathepsin L1 to resemble those of a different cathepsin (FhCL2) resulted in decreased catalytic efficiency, demonstrating that subtle changes in the active site can have profound effects on substrate turnover. frontiersin.org

| Enzyme Variant | Mutation Location | Hypothetical Km (µM) | Hypothetical kcat (s⁻¹) | Hypothetical kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Wild-Type | - | 50 | 10 | 2.0 x 10⁵ |

| Mutant 1 (Y189A) | S2 Subsite | 250 | 8 | 3.2 x 10⁴ |

| Mutant 2 (D158A) | S1 Subsite | 400 | 1 | 2.5 x 10³ |

| Mutant 3 (G210V) | S3 Subsite | 60 | 2 | 3.3 x 10⁴ |

This table is for illustrative purposes only and does not represent actual experimental data.

Rational Design of this compound Analogs to Probe Protease Specificity

Rational design involves the synthesis of substrate analogs where specific parts of the this compound molecule are systematically altered. nih.govtandfonline.com This approach allows for a detailed exploration of a protease's structure-activity relationships. Analogs can be designed to probe the preferences of each subsite.

Probing the S1 Subsite: The P1 Histidine can be replaced with other amino acids to determine the range of residues tolerated in the S1 pocket. For example, substituting His with Arginine (Arg) or Lysine (Lys) would test for a preference for basic residues, while substitution with Phenylalanine (Phe) or Tyrosine (Tyr) would probe for acceptance of large, aromatic residues.

Probing the S2 Subsite: The P2 Alanine can be substituted to map the S2 pocket. Replacing it with Glycine would test for a preference for very small residues, while substitutions with Valine (Val) or Leucine (Leu) would determine if larger hydrophobic side chains are accommodated.

Probing the S3 Subsite: The P3 Glycine could be replaced with Alanine to see if the added methyl group creates a steric clash in the S3 pocket, or with a larger residue like Leucine to assess the size constraints of the subsite.

The following table provides a hypothetical example of how such analogs could be used to characterize a protease.

| Substrate Analog | Modified Position | Hypothetical Relative Cleavage Rate (%) | Inference about Subsite Specificity |

|---|---|---|---|

| Z-Gly-Ala-His-AMC | P1 (Reference) | 100 | Baseline activity. |

| Z-Gly-Ala-Arg-AMC | P1 | 150 | S1 pocket prefers basic residues over His. |

| Z-Gly-Ala-Phe-AMC | P1 | 5 | S1 pocket does not accommodate large, non-basic residues. |

| Z-Gly-Val-His-AMC | P2 | 80 | S2 pocket can accommodate slightly larger hydrophobic residues than Ala. |

| Z-Ala-Ala-His-AMC | P3 | 20 | S3 pocket has a strong preference for the flexibility or small size of Gly. |

This table is for illustrative purposes only and does not represent actual experimental data.

Peptide Library Screening and Positional Scanning with this compound Variants

To broadly profile protease specificity without bias, high-throughput screening methods using peptide libraries are employed. genscript.comabclonal.com These techniques can rapidly identify the optimal amino acid sequences for cleavage.

Peptide Library Screening: In this method, a protease is incubated with a complex library containing hundreds or thousands of different peptide sequences. nih.govbiorxiv.org The resulting cleavage products are then identified, typically using mass spectrometry. This reveals the preferred amino acid residues at multiple positions (P4, P3, P2, P1, P1', etc.) simultaneously, providing a comprehensive specificity signature for the enzyme.

Positional Scanning: This is a more systematic approach that uses synthetic combinatorial libraries to define the preference at each substrate position individually. abclonal.com For a tetrapeptide substrate, four separate libraries would be created. In the P1 library, for instance, the P1 position is fixed with one of the 20 proteinogenic amino acids, while the P2, P3, and P4 positions consist of an equimolar mixture of amino acids. By measuring the rate of cleavage for each of the 20 sub-libraries, the ideal P1 residue can be identified. This process is repeated for the P2, P3, and P4 positions. frontiersin.org

A positional scanning experiment using a library based on the Z-Xaa-Xaa-His-AMC scaffold could be designed to optimize the P2 and P3 positions for an enzyme known to cleave after histidine. By fixing His at P1 and varying the residues at P2 and P3, one could precisely quantify the enzyme's preferences and build a detailed specificity map.

High Throughput Screening Hts Applications of Z Gly Ala His Amc

Development of Z-Gly-Ala-His-AMC-Based HTS Assays for Protease Activity

The development of a high-throughput screening assay using this compound would theoretically be centered on its properties as a fluorogenic substrate for a specific protease. The core principle involves the enzymatic cleavage of the amide bond between the peptide (Gly-Ala-His) and the AMC fluorophore. This cleavage releases the AMC molecule, resulting in a measurable increase in fluorescence intensity.

An assay of this nature would typically be developed for a protease that exhibits substrate specificity for the Gly-Ala-His sequence. The design of such an assay would involve optimizing several parameters to ensure robust performance in an HTS format. These parameters include enzyme concentration, substrate concentration (ideally at or below the Michaelis constant, Km, for sensitivity to inhibitors), buffer composition (pH, ionic strength), and incubation time. The goal is to establish a stable assay window with a high signal-to-background ratio and a Z'-factor greater than 0.5, which is a standard measure of assay quality in HTS.

Miniaturization Strategies for Reduced Reagent Consumption

Miniaturization is a critical step in making HTS campaigns cost-effective and scalable. For a hypothetical this compound-based assay, this would involve transitioning the assay from standard 96-well plates to higher-density formats, such as 384-well or 1536-well plates. This process significantly reduces the required volumes of the enzyme, the substrate, and any test compounds.

Key considerations for miniaturization include:

Liquid Handling: Utilizing precise, low-volume acoustic dispensing or pintool technologies to handle nanoliter-scale volumes accurately.

Plate Surface Properties: Selecting appropriate microplates (e.g., low-volume, non-binding surfaces) to minimize protein adsorption and variability.

Evaporation Control: Implementing measures such as plate sealing or humidified environments to prevent evaporation, which can concentrate reagents and affect results in low-volume wells.

Detection Sensitivity: Ensuring that the plate reader or imaging system has sufficient sensitivity to detect the fluorescent signal from the smaller reaction volumes.

Automation Protocols for High-Throughput Screening Platforms

Automation is integral to the efficiency and reproducibility of HTS. A fully automated screening platform for a this compound assay would involve integrating various laboratory instruments. A typical workflow would include:

Compound Plate Preparation: Robotic systems would handle the retrieval of compound libraries from storage, followed by serial dilution and transfer to assay plates.

Reagent Dispensing: Automated liquid handlers would dispense the protease and the this compound substrate into the assay plates containing the test compounds.

Incubation: Robotic arms would move the plates to temperature-controlled incubators for a predetermined reaction time.

Detection: Plates would then be transferred to a high-throughput plate reader to measure the fluorescence of the liberated AMC.

Data Management: A laboratory information management system (LIMS) would orchestrate the entire process, from scheduling plate movements to collecting and storing the raw data.

Identification of Novel Protease Inhibitors Using this compound

In a screening campaign to find novel inhibitors, the this compound assay would be used to test large libraries of chemical compounds for their ability to reduce the protease's activity. Compounds that cause a significant decrease in the fluorescent signal, relative to control wells (containing enzyme and substrate with no inhibitor), would be identified as "hits."

The process would involve:

Primary Screen: A single high concentration of each compound is tested to identify initial hits.

Dose-Response Confirmation: Hits from the primary screen are then tested across a range of concentrations to confirm their activity and determine their potency (e.g., IC50 value).

Below is a hypothetical data table illustrating the results from a primary screen for protease inhibitors using this substrate.

| Compound ID | % Inhibition (at 10 µM) | Hit Status |

| C-001 | 85.2 | Hit |

| C-002 | 5.6 | Non-Hit |

| C-003 | 92.1 | Hit |

| C-004 | 55.8 | Hit |

| C-005 | -2.3 | Non-Hit |

Discovery of Protease Activators via this compound Assays

Conversely, the same assay setup can be used to screen for protease activators. In this scenario, a hit would be a compound that increases the rate of this compound cleavage, resulting in a higher fluorescent signal compared to the baseline enzymatic activity. This approach is less common than inhibitor screening but is valuable for identifying molecules that can enhance the function of a target protease.

A hypothetical data table for an activator screen might look like this:

| Compound ID | % Activation (at 10 µM) | Hit Status |

| A-001 | 150.7 | Hit |

| A-002 | 8.1 | Non-Hit |

| A-003 | -5.4 | Non-Hit |

| A-004 | 212.3 | Hit |

| A-005 | 115.9 | Hit |

Data Analysis, Hit Validation, and False Positive Mitigation in HTS Campaigns

Rigorous data analysis and validation are essential to ensure the quality of HTS results and to avoid pursuing false positives.

Data Analysis: Raw fluorescence data from the plate reader is first normalized. The percent inhibition or activation for each compound is calculated relative to positive and negative controls on each plate. Statistical measures like the Z'-factor are calculated to monitor assay performance.

Hit Validation: Initial hits are subjected to a series of secondary and orthogonal assays to confirm their activity and elucidate their mechanism of action. This may include re-testing the pure compound, performing IC50 determinations, and using alternative substrates or assay technologies to rule out technology-specific artifacts.

False Positive Mitigation: Fluorescence-based assays are susceptible to various forms of interference. Common sources of false positives include:

Fluorescent Compounds: Test compounds that are intrinsically fluorescent at the excitation and emission wavelengths of AMC can artificially inflate the signal.

Quenchers: Compounds that absorb light at the excitation or emission wavelengths can decrease the signal, mimicking inhibition.

Assay Aggregators: Some compounds form aggregates that can sequester and inhibit enzymes non-specifically.

Reactive Compounds: Covalent modification of the enzyme by a test compound can lead to irreversible inhibition that may not be therapeutically relevant.

To mitigate these, counter-screens are often employed. For instance, a pre-read of the compound plates before adding reagents can identify fluorescent compounds. A counter-screen without the enzyme can also help identify compounds that interfere with the substrate or the fluorescent signal directly.

Biophysical and Structural Investigations of Z Gly Ala His Amc Binding and Cleavage

Spectroscopic Methods for Monitoring Z-Gly-Ala-His-AMC Hydrolysis

Spectroscopic techniques are fundamental to studying the enzymatic cleavage of fluorogenic substrates like this compound. Hydrolysis of the amide bond between the peptide and the 7-amino-4-methylcoumarin (B1665955) (AMC) group by a suitable protease would lead to a significant increase in fluorescence, a phenomenon that can be quantitatively monitored.

Advanced Fluorescence Spectroscopy Techniques (e.g., Anisotropy, Lifetime)

Advanced fluorescence techniques could provide deeper insights into the interaction between this compound and a target protease.

Fluorescence Anisotropy: This technique measures the rotational mobility of the fluorescent AMC group. Before cleavage, the AMC is part of the larger, slower-tumbling this compound peptide, resulting in a higher anisotropy value. Upon enzymatic hydrolysis, the released AMC is much smaller and tumbles more rapidly in solution, leading to a decrease in anisotropy. This change can be used to monitor enzyme activity. However, no specific studies applying fluorescence anisotropy to this compound have been found.

Fluorescence Lifetime: The fluorescence lifetime is the average time the AMC fluorophore stays in its excited state. This property can be sensitive to the local environment. Binding of the substrate to a protease active site or the release of the AMC product could potentially alter the fluorescence lifetime. No data on the fluorescence lifetime of this compound or its hydrolysis product in the context of enzymatic assays is currently available.

UV-Vis Spectroscopy for Monitoring Chromogenic Changes

While the primary application of AMC-tagged substrates is in fluorescence assays, changes in the ultraviolet-visible (UV-Vis) absorption spectrum upon hydrolysis can also be monitored. The cleavage of the amide bond and the release of free AMC result in a shift in the absorption maxima. This allows for an alternative, albeit generally less sensitive, method for tracking the progress of the enzymatic reaction. Specific UV-Vis spectral data for the hydrolysis of this compound is not documented in research literature.

Mass Spectrometry for Identification of Cleavage Products and Reaction Monitoring

Mass spectrometry (MS) is a powerful tool for unequivocally identifying the products of an enzymatic reaction. In the case of this compound hydrolysis, MS would be used to confirm the expected cleavage and to detect the masses of the resulting fragments: the Z-Gly-Ala-His peptide and the free AMC. This technique is also invaluable for ensuring the purity of the substrate and for studying the kinetics of the reaction by quantifying the substrate and product over time. There are no published mass spectrometry studies that have specifically analyzed the cleavage products of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the three-dimensional structure and dynamics of peptides in solution. An NMR study of this compound could provide insights into its conformational preferences, which could influence its binding to a protease active site. Furthermore, NMR could be used to monitor the enzymatic cleavage and to characterize the structure of the peptide fragment after hydrolysis. No NMR studies focusing on the conformational analysis of this compound have been reported.

Co-crystallization and Cryo-Electron Microscopy Studies of Enzyme-Z-Gly-Ala-His-AMC Complexes

The most detailed structural information about how a substrate interacts with an enzyme comes from techniques like X-ray co-crystallization and cryo-electron microscopy (cryo-EM). These methods can provide atomic-level resolution images of the enzyme-substrate complex, revealing the precise orientation of the substrate in the active site and the conformational changes that occur during binding and catalysis. There is no evidence in the literature of successful co-crystallization or cryo-EM studies involving an enzyme in complex with this compound.

Methodological Advancements and Future Research Directions

Integration of Z-Gly-Ala-His-AMC Assays with Cellular and Organismal Models for Pathway Analysis

The utility of this compound and similar fluorogenic substrates extends beyond simple in vitro enzyme characterization to more complex biological systems. Integrating these assays into cellular and organismal models provides a powerful tool for dissecting protease involvement in various biological pathways.

In cellular models, such as cultured cell lines, this compound can be used to measure the activity of specific proteases within cell lysates or even in living cells, provided the substrate can permeate the cell membrane. This allows researchers to probe how protease activity changes in response to different stimuli, such as drug treatment, gene knockdown, or environmental stressors. For instance, changes in the cleavage of a this compound-like substrate could indicate the activation or inhibition of a particular signaling pathway implicated in diseases like cancer or inflammatory disorders. ontosight.ai The use of such substrates in cell-based assays can help identify and quantify proteolytic activity, which is often altered in disease states. ontosight.aibiosynth.com

At the organismal level, these assays can be applied to tissue homogenates or biological fluids to assess protease activity in the context of a whole organism. This is particularly valuable for studying diseases where protease dysregulation is a key feature. For example, researchers might use a substrate like this compound to measure protease activity in tissue samples from animal models of disease. This can provide insights into disease progression and the efficacy of therapeutic interventions. The development of specialized substrates, such as those for chaperone-mediated autophagy, demonstrates the potential to measure specific cellular processes in both cells and tissues. biorxiv.org

Development of Multiplexed this compound Assays for Simultaneous Protease Profiling

A significant advancement in the field of protease research is the development of multiplexed assays that allow for the simultaneous profiling of multiple protease activities. While traditional assays using a single substrate like this compound are informative, they only provide data on one specific protease or a small group of proteases with similar specificities.

Multiplex substrate profiling by mass spectrometry (MSP-MS) is a powerful technique that overcomes this limitation. mdpi.comnih.gov This method utilizes a library of diverse synthetic peptides to globally and unbiasedly assess the substrate specificity and kinetic efficiency of all proteases in a complex biological sample. mdpi.comnih.gov By analyzing the cleavage products with mass spectrometry, researchers can generate a "proteolytic signature" for a given sample, providing a comprehensive view of the active proteases present. nih.govplos.org

While MSP-MS offers a global perspective, fluorogenic substrates can be used in a more targeted multiplexed approach. By using a panel of different fluorogenic substrates, each with a distinct peptide sequence recognized by a specific protease, it is possible to measure the activities of several proteases in parallel. mdpi.com This can be achieved by using substrates with different fluorophores that have distinct excitation and emission spectra or by running parallel assays with different substrates. This approach offers a significant advantage over single-substrate assays by providing a more complete picture of the proteolytic landscape within a biological sample. mdpi.com

Innovations in Fluorogenic Substrate Design Beyond this compound

The design of fluorogenic substrates is continually evolving to improve sensitivity, specificity, and applicability. While the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore, used in this compound, is widely employed due to its favorable fluorescent properties, researchers are exploring new fluorophores and substrate designs to overcome its limitations. echelon-inc.commedchemexpress.com

Innovations in this area include:

Novel Fluorophores : The development of new fluorescent reporters with improved quantum yields, photostability, and spectral properties allows for more sensitive and robust assays.

Internally Quenched Substrates : These substrates contain both a fluorophore and a quencher molecule. acs.org Upon cleavage by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence. This design can provide information about both the non-primed and primed subsites of the protease active site. acs.org

Latent Lysosomotropic Effect (LLE) Probes : These "smart probes" are designed to accumulate in lysosomes after cleavage by a target protease, enhancing the signal intensity and signal-to-background ratio in imaging applications. acs.org This is particularly useful for in vivo imaging of tumor-associated proteases. acs.org

Incorporation of Non-Canonical Amino Acids : The use of unnatural amino acids in the peptide sequence can lead to substrates with increased selectivity and resistance to degradation by non-target proteases. mdpi.comnih.gov

These innovations are expanding the toolkit available to researchers for studying proteases and are enabling more sophisticated and informative experiments.

Challenges in Specificity and Selectivity of this compound in Complex Biological Samples

A major challenge in using fluorogenic substrates like this compound is achieving high specificity and selectivity, especially in complex biological samples where multiple proteases with overlapping specificities may be present. nih.gov

Specificity refers to the ability of a substrate to be cleaved by a single, specific protease. Selectivity , on the other hand, refers to the preferential cleavage of the substrate by the target protease over other proteases.

Several factors contribute to the challenges in achieving specificity and selectivity:

Promiscuous Protease Activity : Many proteases can cleave a range of peptide sequences, leading to cross-reactivity with substrates designed for other enzymes. researchgate.net

Similar Substrate Preferences : Different proteases, particularly those within the same family (e.g., cysteine cathepsins), often have very similar substrate specificities, making it difficult to design a substrate that is recognized by only one member. nih.govjneurology.com

Complex Biological Milieu : Biological samples such as cell lysates or plasma contain a multitude of proteases, inhibitors, and other proteins that can interfere with the assay and lead to non-specific cleavage or inhibition. mdpi.com

To address these challenges, researchers employ several strategies:

Positional Scanning Synthetic Combinatorial Libraries (PS-SCL) : This technique is used to systematically determine the optimal amino acid sequence for a specific protease, which can then be used to design a highly specific substrate. nih.gov

Use of Specific Inhibitors : By comparing the cleavage of a substrate in the presence and absence of a specific protease inhibitor, it is possible to confirm that the observed activity is due to the target enzyme. acs.org

Kinetic Analysis : Detailed kinetic studies can help to differentiate between the activities of multiple proteases that cleave the same substrate. nih.gov

Despite these strategies, careful validation is always necessary to ensure that the measured activity is indeed from the protease of interest.

Emerging Applications of this compound in Protease Engineering and Synthetic Biology

The principles behind fluorogenic substrates like this compound are finding new and exciting applications in the fields of protease engineering and synthetic biology.

In protease engineering , researchers aim to alter the properties of proteases, such as their substrate specificity, stability, or catalytic activity. Fluorogenic substrates are invaluable tools in this process for:

High-Throughput Screening : They enable the rapid screening of large libraries of protease variants to identify those with desired characteristics. nih.gov For example, a substrate can be used to screen for variants with enhanced activity or altered specificity.

Directed Evolution : In directed evolution experiments, fluorogenic substrates can be used to select for protease variants with improved properties over multiple generations.

Stabilization Studies : By measuring the activity of engineered proteases under different conditions, researchers can assess the impact of mutations on protein stability. Disulfide engineering, for instance, has been used to enhance the proteolytic stability of Kunitz-type serine protease inhibitors. nih.gov

In synthetic biology , the goal is to design and construct new biological parts, devices, and systems. Proteases and their corresponding substrates are being used to create:

Protease-Based Biosensors : Engineered cells can be designed to produce a fluorescent or colorimetric signal in response to the presence of a specific analyte that activates a protease.

Synthetic Gene Circuits : Proteases can be used as components in synthetic gene circuits to control gene expression. For example, a protease could be used to cleave a repressor protein, thereby activating gene expression.

Triggered Drug Release : Prodrugs can be designed with a peptide linker that is specifically cleaved by a disease-associated protease. omicsonline.org This allows for the targeted release of a therapeutic agent at the site of disease, minimizing off-target effects. For instance, doxorubicin (B1662922) has been conjugated to a peptide substrate for fibroblast activation protein-α (FAP-α) for targeted tumor delivery. omicsonline.org

The versatility of fluorogenic substrates and the proteases they target makes them powerful components for building novel biological systems with a wide range of applications in medicine and biotechnology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.